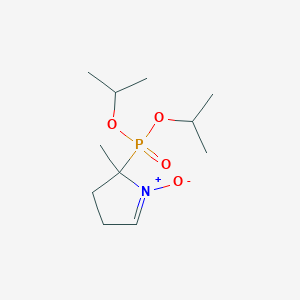

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide

Vue d'ensemble

Description

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide is a nitrone spin trap compound commonly used in the study of free radicals. It is known for its ability to stabilize free radicals, making it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide typically involves the reaction of sodium nitrate with 2-halopropanes to obtain isotopically labeled 2-nitropropane analogs. These analogs are then subjected to further reactions to produce the desired nitrone spin trap compound . The process is straightforward and can be completed in a few steps without the need for special equipment.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.

Analyse Des Réactions Chimiques

Chemical Reactions of DIPPMPO

DIPPMPO participates in several key chemical reactions, primarily as a spin trap for various free radicals. The reaction mechanism involves the addition of the radical to the nitrone, resulting in a spin adduct that can be characterized spectroscopically.

3.1. Spin Trapping Reactions

DIPPMPO is effective in trapping O-, N-, S-, and C-centered radicals. The stability and specificity of these adducts allow researchers to monitor radical generation and scavenging processes in real-time, providing insights into oxidative mechanisms within biological systems .

3.2. Radical Adduct Formation

When DIPPMPO traps hydroxyl radicals (·OH), it forms stable adducts with distinct EPR signals. For example, the cis and trans forms of the DIPPMPO-OH adduct have been characterized with specific hyperfine coupling constants .

| Radical Type | Adduct | Hyperfine Coupling Constants | g-Value |

|---|---|---|---|

| Hydroxyl (·OH) | cis-·DIPPMPO–OH | aN = 1.646 mT, aHβ = 1.236 mT, aP = 3.572 mT | 2.0055 |

| Hydroxyl (·OH) | trans-·DIPPMPO–OH | aN = 1.410 mT, aHβ = 1.319 mT, aP = 4.692 mT | 2.0055 |

Comparison with Other Spin Traps

DIPPMPO is compared with other spin traps like DEPMPO and DMPO. It offers advantages such as a longer lifetime and higher lipophilicity, making it more effective for detecting a broader range of free radicals under physiological conditions .

| Spin Trap | Molecular Formula | Molecular Weight | Lipophilicity |

|---|---|---|---|

| DIPPMPO | C11H22NO4P | 263.3 g/mol | More lipophilic than DEPMPO |

| DEPMPO | C9H18NO4P | 239.2 g/mol | Less lipophilic than DIPPMPO |

| DMPO | C6H11NO2 | 139.2 g/mol | Less effective than DIPPMPO for certain radicals |

Applications De Recherche Scientifique

Spin Trapping in ESR Spectroscopy

DIPPMPO is primarily used in electron spin resonance (ESR) spectroscopy to detect free radicals in biological systems. Its application includes:

- Medium-throughput Screening : DIPPMPO allows for the rapid screening of antioxidants and ROS-modulating agents, making it suitable for high-throughput studies .

- Cell Culture Studies : The compound has been utilized to study superoxide production in macrophages cultured on coverslips, providing distinct ESR spectra that facilitate the understanding of oxidative stress mechanisms .

Biological Implications

DIPPMPO's ability to trap free radicals has significant implications for biological research:

- Oxidative Stress Studies : It aids in understanding the role of oxidative stress in various diseases, including neurodegenerative disorders and cancer .

- Antioxidant Defense Mechanisms : Research has shown that DIPPMPO can enhance antioxidant defenses and reduce mitochondrial ROS levels, which are crucial for maintaining cellular health .

Study on RAW Macrophages

A notable study demonstrated the use of DIPPMPO for ESR detection of superoxide production in RAW 264.7 macrophages after stimulation with phorbol 12-myristate 13-acetate (PMA). The results indicated that DIPPMPO effectively trapped superoxide radicals, showcasing its specificity and efficiency in biological assays .

Antioxidant Screening

Another research highlighted the potential of DIPPMPO in screening antioxidants through ESR spectroscopy. The compound's unique properties allow researchers to identify new antioxidant agents that could mitigate oxidative damage in cells .

Mécanisme D'action

The mechanism of action of 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide involves its ability to trap free radicals. The compound reacts with free radicals to form stable adducts, which can then be detected and analyzed using ESR spectroscopy. This trapping mechanism helps researchers understand the behavior of free radicals and their role in various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide include other nitrone spin traps such as 5,5-dimethyl-1-pyrroline N-oxide and its isotopically labeled analogs . These compounds share similar properties and applications in free radical research.

Uniqueness: What sets this compound apart from other similar compounds is its specific structure, which may offer unique advantages in certain experimental conditions. Its ability to form stable adducts with free radicals makes it a valuable tool for detailed studies of radical behavior and interactions .

Activité Biologique

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DIPPMPO) is a cyclic nitrone compound primarily recognized for its role as a spin trap in the detection of reactive oxygen species (ROS). This article explores the biological activity of DIPPMPO, focusing on its mechanisms, applications, and relevant research findings.

Overview of DIPPMPO

DIPPMPO is a derivative of 5-methyl-1-pyrroline N-oxide (MPO), which is widely used in electron spin resonance (ESR) spectroscopy to detect free radicals. The introduction of diisopropoxyphosphoryl groups enhances its stability and reactivity towards ROS, making it a valuable tool in biological research.

DIPPMPO functions by trapping superoxide and hydroxyl radicals, forming stable spin adducts that can be detected by ESR. The compound's efficacy in trapping these radicals is significantly higher than that of other spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) due to its unique structural properties.

Spin Trapping Efficiency

- Superoxide Radicals : Studies indicate that DIPPMPO exhibits a higher persistence for superoxide adducts compared to DMPO, making it suitable for prolonged detection periods in biological systems .

- Hydroxyl Radicals : The spin trapping rates for hydroxyl radicals are comparable to those observed with other established spin traps, indicating its versatility in various experimental conditions .

Biological Applications

DIPPMPO has been utilized in numerous studies to investigate oxidative stress and related biological processes. Its applications include:

- Detection of Superoxide Production : Research using RAW macrophages stimulated with phorbol myristate acetate (PMA) demonstrated that DIPPMPO effectively traps superoxide radicals produced during the inflammatory response . The compound's ability to detect superoxide in both stimulated and unstimulated cells provides insights into cellular oxidative states.

- Assessment of Cellular Viability : Experiments have shown that treatment with DIPPMPO does not adversely affect cell viability, making it a safe option for in vitro studies .

Case Studies and Research Findings

Several studies have highlighted the biological significance of DIPPMPO:

- Superoxide Detection in RAW Macrophages :

- Comparative Studies with Other Spin Traps :

- In Vivo Applications :

Data Tables

| Property | DIPPMPO | DMPO | DEPMPO |

|---|---|---|---|

| Spin Trap Type | Cyclic nitrone | Cyclic nitrone | Cyclic nitrone |

| Superoxide Adduct Stability | High | Moderate | Low |

| Hydroxyl Radical Trapping Rate | Comparable | Higher | Moderate |

| Cell Viability Impact | No significant effect | No significant effect | No significant effect |

Propriétés

IUPAC Name |

2-di(propan-2-yloxy)phosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO4P/c1-9(2)15-17(14,16-10(3)4)11(5)7-6-8-12(11)13/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQERKXDWSAKBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C1(CCC=[N+]1[O-])C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527704-58-1 | |

| Record name | 5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: DIPPMPO (5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide), also known as 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide, is a cyclic nitrone spin trap commonly used in Electron Paramagnetic Resonance (EPR) spectroscopy. [, , , , , , , , , , , ] Unlike many pharmaceuticals, DIPPMPO doesn't have a specific biological "target" in the traditional sense. Instead, it acts as a 'chemical trap' for short-lived free radicals. When a free radical reacts with DIPPMPO, it forms a more stable radical adduct. This adduct has a longer lifetime, making it detectable by EPR spectroscopy. This allows researchers to identify and quantify the type and amount of free radicals present in a system.

A: DIPPMPO's ability to trap and stabilize free radicals makes it a powerful tool in studying oxidative stress in biological systems. [, , , ] Some specific examples of its applications include:

- Detecting superoxide production in cells: DIPPMPO has been successfully used to detect superoxide radical anions produced by activated macrophages. This is particularly useful in studying inflammatory responses and the effects of antioxidants. [, ]

- Investigating the role of free radicals in disease: By trapping radicals involved in various pathologies, DIPPMPO can help elucidate the mechanisms of diseases like cancer, neurodegenerative disorders, and cardiovascular diseases. [, ]

- Evaluating the efficacy of antioxidants: DIPPMPO can be used to assess the ability of antioxidant compounds to scavenge free radicals by monitoring the decrease in radical adduct formation in the presence of the antioxidant. []

A: Yes, computational chemistry techniques have been applied to study DIPPMPO. For instance, density functional theory (DFT) calculations have been used to investigate the kinetics of hydroxyl radical trapping by DIPPMPO and the subsequent spin adduct decay. These calculations, performed at the B3LYP/6-31G//HF/6-31G level, helped rationalize experimental kinetic data and provided insights into the structural features influencing the trapping efficiency and adduct stability of DIPPMPO. []

A: EPR spectroscopy remains the primary method for detecting and analyzing DIPPMPO radical adducts. [, , , , , ] The unique EPR spectral signatures of these adducts allow for the identification of the trapped radical. In addition to EPR, mass spectrometry (MS) and 31P nuclear magnetic resonance (NMR) have proven valuable in characterizing DIPPMPO adducts. [, , ] These techniques provide complementary structural information, aiding in the unambiguous identification of the trapped radical species.

ANone: Despite its advantages, DIPPMPO also has limitations:

- Sensitivity: While DIPPMPO is a sensitive spin trap, the inherent nature of EPR spectroscopy might require relatively high concentrations of radicals for detection. []

- Specificity: Although DIPPMPO shows selectivity for certain radicals, there can be overlap in the EPR spectra of different adducts, making it challenging to differentiate between them in complex biological environments. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.